

Woodtide vs. CREBtide: A Comparative Guide for Kinase Activity Profiling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Woodtide

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For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate substrate is a critical determinant for the success of in vitro kinase activity profiling assays. An ideal substrate should exhibit high affinity and specificity for the kinase of interest, enabling sensitive and accurate measurement of its enzymatic activity. This guide provides a comprehensive comparison of two widely used peptide substrates, **Woodtide** and CREBtide, to assist researchers in making an informed decision for their kinase assay needs.

At a Glance: Woodtide vs. CREBtide

Feature	Woodtide	CREBtide
Primary Kinase Target(s)	DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) family	PKA (Protein Kinase A), CaMKII (Calcium/calmodulin-dependent protein kinase II), MSK1, PKC
Peptide Sequence	KKISGRLSPIMTEQ	KRREILSRPSYR
Origin	Derived from the phosphorylation site of FKHR (Forkhead box protein O1)	Derived from the Ser133 phosphorylation site of CREB (cAMP response element-binding protein)
Phosphorylation Site	Serine within the recognition motif	Serine corresponding to Ser133 of CREB
Kinetic Parameters	Km and Vmax values are not readily available in published literature.	For PKA: Km: 3.9 μ M[1] Vmax: 12.4 μ mol/min/mg[1]

Kinase Substrate Specificity and Performance

CREBtide is a well-characterized substrate for several key kinases involved in crucial signaling pathways. Its primary utility lies in assays for Protein Kinase A (PKA) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[2] The peptide sequence, KRREILSRPSYR, mimics the phosphorylation site (Ser133) of the transcription factor CREB.[1] For PKA, CREBtide exhibits a low micromolar Michaelis constant (Km) of 3.9 μ M, indicating a high affinity, and a Vmax of 12.4 μ mol/min/mg, demonstrating efficient phosphorylation.[1] This makes CREBtide a highly sensitive substrate for PKA activity assays. It is also a recognized substrate for other kinases such as Mitogen- and stress-activated protein kinase 1 (MSK1) and Protein Kinase C (PKC).[2]

Woodtide, with the sequence KKISGRLSPIMTEQ, is a substrate for the DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) family of kinases.[3][4] It is derived from a phosphorylation site within the Forkhead box protein O1 (FKHR). While widely used in DYRK kinase assays, specific quantitative kinetic parameters such as Km and Vmax for **Woodtide** are not readily available in the public domain. A related but distinct peptide, DYRKtide

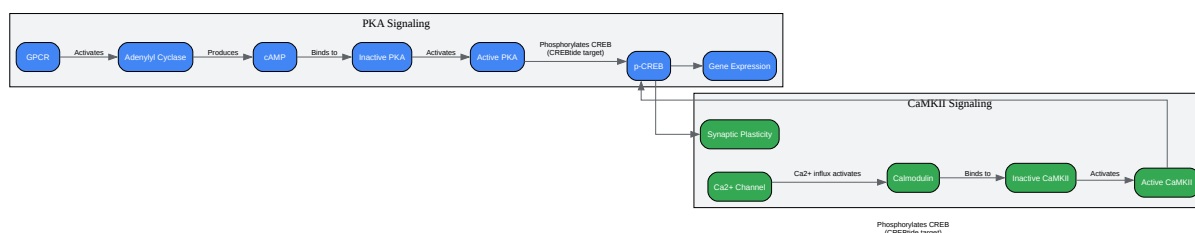
(RRRFRPASPLRGPPK), designed as an optimal substrate for DYRK1A, has a reported K_m of 35 μM .^[5] This suggests that substrates for DYRK kinases may have a lower affinity compared to CREBtide for PKA. The lack of readily available kinetic data for **Woodtide** makes direct performance comparisons challenging.

Signaling Pathways

The kinases targeted by **Woodtide** and CREBtide are integral components of distinct and critical cellular signaling pathways.

CREBtide-Related Signaling Pathways: PKA and CaMKII

CREBtide is a substrate for kinases in the PKA and CaMKII signaling pathways, which are central to numerous cellular processes including metabolism, gene expression, and synaptic plasticity.

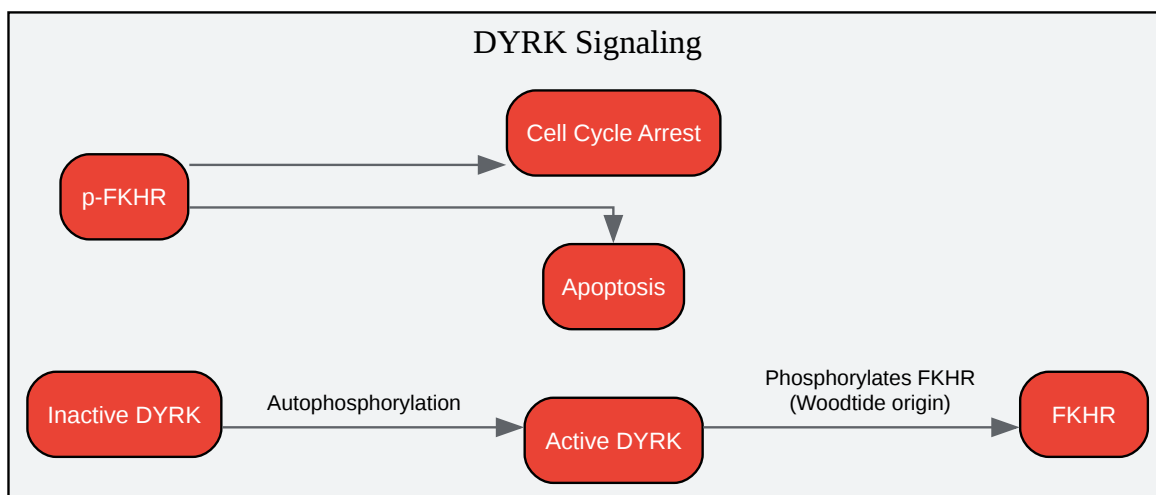


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PKA and CaMKII signaling pathways targeting CREB.

Woodtide-Related Signaling Pathway: DYRK

Woodtide is utilized to measure the activity of DYRK family kinases. These kinases are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.



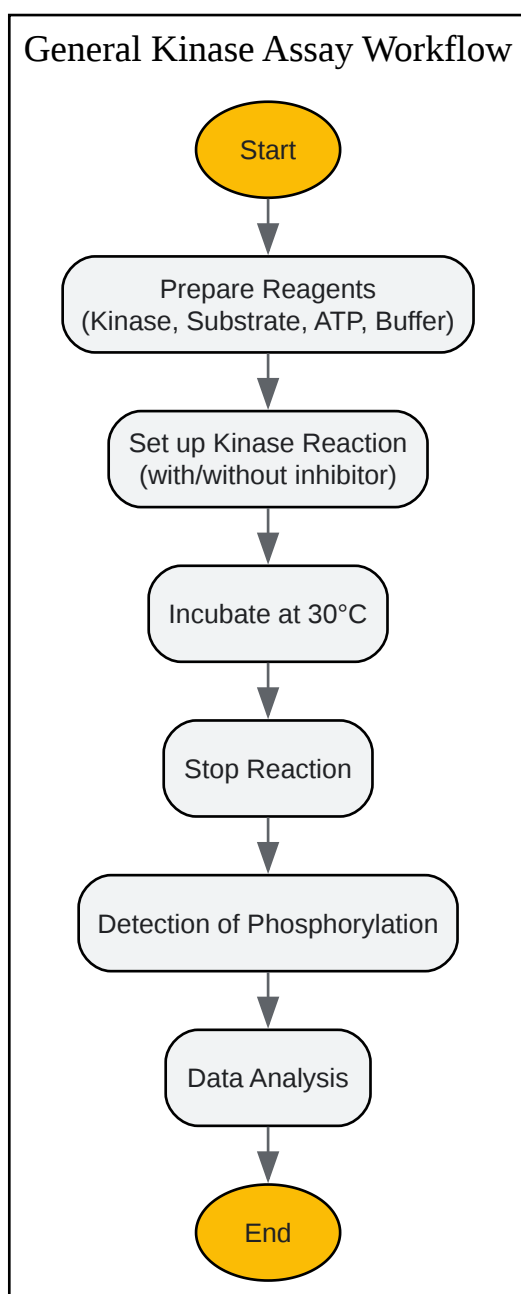
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DYRK signaling pathway involving FKHR phosphorylation.

Experimental Protocols

The choice of assay format can significantly impact the sensitivity, throughput, and cost of kinase activity profiling. Below are representative protocols for using CREBtide and **Woodtide** in common assay formats.

Experimental Workflow for Kinase Activity Profiling



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A generalized workflow for in vitro kinase activity assays.

CREBtide Kinase Assay Protocol (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are homogeneous, high-throughput assays that measure the proximity of a donor and acceptor fluorophore.

Materials:

- CREBtide substrate (e.g., ULight™-CREBtide)
- Europium-labeled anti-phospho-CREB (Ser133) antibody (Donor)
- Kinase of interest (e.g., PKA)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP solution
- Stop solution (e.g., 40 mM EDTA in 1X Detection Buffer)
- 384-well white microplate

Procedure:

- Prepare Reagents:
 - Prepare a 2X kinase solution in kinase assay buffer.
 - Prepare a 4X ULight-CREBtide solution in kinase assay buffer.
 - Prepare a 4X ATP solution in kinase assay buffer.
 - Prepare a 4X detection mix containing the Europium-labeled antibody in 1X detection buffer.
- Kinase Reaction:
 - To each well of a 384-well plate, add 5 µL of the 2X kinase solution.
 - Add 2.5 µL of the 4X ULight-CREBtide solution (final concentration typically 50 nM).[\[6\]](#)
 - To initiate the reaction, add 2.5 µL of the 4X ATP solution (final concentrations can be titrated, e.g., from 10 nM to 1 mM).[\[6\]](#)

- Incubate the plate for 60 minutes at room temperature.[6]
- Stop and Detection:
 - Add 5 μ L of the 4X stop solution to each well and incubate for 5 minutes at room temperature.[6]
 - Add 5 μ L of the 4X detection mix to each well.[6]
 - Incubate for 60 minutes at room temperature, protected from light.[6]
- Measurement:
 - Read the plate in a TR-FRET compatible plate reader with excitation at 320 or 340 nm and emission at 665 nm.[6]

Woodtide Kinase Assay Protocol (Radioactive Filter Binding)

This traditional method measures the incorporation of radiolabeled phosphate from $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ into the substrate.

Materials:

- **Woodtide** peptide substrate
- Kinase of interest (e.g., DYRK2)
- Kinase reaction buffer
- $[\gamma\text{-}^{33}\text{P}]\text{ATP}$
- ATP solution
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Scintillation counter and fluid

Procedure:

- Prepare Reagents:
 - Prepare a kinase reaction mix containing kinase buffer, **Woodtide** (e.g., 50 μ M), and the DYRK kinase.[\[3\]](#)
 - Prepare an ATP solution containing a mix of non-radiolabeled ATP and $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
- Kinase Reaction:
 - Initiate the reaction by adding the ATP/ $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ mixture to the kinase reaction mix.
 - Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[\[7\]](#)
- Stopping the Reaction and Detection:
 - Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
 - Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
 - Perform a final wash with acetone and allow the papers to air dry.
- Measurement:
 - Place the dry P81 papers into scintillation vials with scintillation fluid.
 - Measure the incorporated radioactivity using a scintillation counter.

Conclusion

Both **Woodtide** and CREBtide are valuable tools for kinase activity profiling.

CREBtide is the preferred substrate when studying PKA and CaMKII, owing to its well-defined kinetic parameters, high affinity, and the availability of robust, non-radioactive assay formats

like TR-FRET and FP. The wealth of available data and protocols makes it a reliable choice for high-throughput screening and detailed kinetic studies.

Woodtide is a specific substrate for the DYRK family of kinases. While direct quantitative performance data is limited, it is effectively used in various assay formats, including traditional radioactive assays and more modern non-radioactive methods. Researchers focusing on DYRK kinases will find **Woodtide** to be a suitable substrate, though some assay optimization may be required.

The ultimate choice between **Woodtide** and CREBtide will depend on the specific kinase of interest and the experimental goals. For well-established kinases like PKA and CaMKII, CREBtide offers a more characterized and user-friendly option. For the study of DYRK kinases, **Woodtide** remains a key reagent, and further characterization of its kinetic properties would be a valuable contribution to the field.

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- To cite this document: BenchChem. [Woodtide vs. CREBtide: A Comparative Guide for Kinase Activity Profiling]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12396486#woodtide-vs-crebtide-for-kinase-activity-profiling>]

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